[Des-Arg9]-Bradykinin TFA
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Overview
Description
[Des-Arg9]-Bradykinin TFA is a naturally occurring kinin and a potent, highly selective agonist for the bradykinin B1 receptor. It demonstrates binding affinities (Ki values) of 0.12 nM, 1.7 nM, and 0.23 nM for human, mouse, and rabbit B1 receptors, respectively . This compound exhibits low inhibitory activity on B2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
[Des-Arg9]-Bradykinin TFA is synthesized through the proteolytic cleavage of bradykinin . The synthesis involves the use of specific enzymes that cleave the bradykinin peptide at designated sites to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
[Des-Arg9]-Bradykinin TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide structure.
Substitution: Substitution reactions can introduce different functional groups into the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability .
Scientific Research Applications
[Des-Arg9]-Bradykinin TFA has a wide range of scientific research applications, including:
Mechanism of Action
[Des-Arg9]-Bradykinin TFA exerts its effects through the bradykinin B1 receptor. It binds to the receptor with high affinity, leading to the activation of intracellular signaling pathways that mediate various physiological responses . The molecular targets and pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Lys-[Des-Arg9]-Bradykinin TFA: Another potent and selective bradykinin B1 receptor agonist with similar binding affinities.
[Des-Arg10]-Kallidin: A selective bradykinin B1 receptor agonist with different structural features.
Uniqueness
[Des-Arg9]-Bradykinin TFA is unique due to its high selectivity for the bradykinin B1 receptor and its low inhibitory activity on B2 receptors . This selectivity makes it a valuable tool for studying the specific roles of bradykinin B1 receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C46H62F3N11O12 |
---|---|
Molecular Weight |
1018.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H61N11O10.C2HF3O2/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28;3-2(4,5)1(6)7/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
InChI Key |
MPNPJPCNJANRTC-NHJGMUSQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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